Itameline Demonstrates Oral Efficacy in Reversing Scopolamine-Induced Amnesia
In a rat model of scopolamine-induced working memory impairment, Itameline (RU-47213) administered orally at doses of 0.2, 0.5, 1, and 2 mg/kg significantly reduced or suppressed memory deficits, as measured by a decrease in errors or an increase in correct responses in both radial maze and T-maze tasks [1]. This study used the cholinesterase inhibitor tacrine (THA) as a reference, establishing a clear comparative baseline.
| Evidence Dimension | Reversal of Scopolamine-Induced Amnesia (In Vivo Efficacy) |
|---|---|
| Target Compound Data | Oral doses of 0.2, 0.5, 1, and 2 mg/kg markedly reduced or suppressed memory deficits in a T-maze and radial maze task. |
| Comparator Or Baseline | Scopolamine (0.1 mg/kg) induced marked memory impairment; Tacrine (THA) at 1.3 and 5 mg/kg served as a positive control. |
| Quantified Difference | Both Itameline and Tacrine demonstrated significant reversal of scopolamine-induced deficits across a range of oral doses. |
| Conditions | Rat model; oral administration 15 minutes prior to testing; T-maze and radial maze tasks. |
Why This Matters
This provides direct, quantitative in vivo evidence for Itameline's oral efficacy in a standard preclinical model of cholinergic memory dysfunction, a key criterion for Alzheimer's disease research.
- [1] M'Harzi M, et al. Ameliorating effects of RU 47213, a novel oral and long-lasting cholinomimetic agent, on working memory impairments in rats. Pharmacol Biochem Behav. 1997 Apr;56(4):663-8. View Source
